![molecular formula C24H20N2O4S B2472589 1-(4-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 844853-10-7](/img/structure/B2472589.png)
1-(4-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H20N2O4S and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- This compound is part of a class of molecules synthesized through reactions involving various aromatic aldehydes and amines. The synthesis of similar dihydrochromeno[2,3-c]pyrrole-3,9-diones provides a wide range of derivatives, indicating potential for diverse applications (R. Vydzhak & S. Y. Panchishyn, 2010).
Application in Polymer Solar Cells
- Analogous compounds are used in polymer solar cells. For example, an alcohol-soluble n-type conjugated polyelectrolyte based on a similar dihydrochromeno[2,3-c]pyrrole structure has been synthesized for use as an electron transport layer. This enhances the power conversion efficiency of polymer solar cells (Lin Hu et al., 2015).
Reactions with p-Ethoxyphenylcyanothioforamide
- The compound is related to molecules synthesized via reactions with p-ethoxyphenylcyanothioforamide. Such reactions have led to the formation of various pyrrole, pyrrolo[2,3-c]pyrrole, and hydantoin derivatives, suggesting diverse chemical applications (Y. Ammar et al., 2000).
Versatile Three-Component Cyclization
- The compound is a part of a family of molecules that can be synthesized through a versatile three-component cyclization. This method has been used to create a library of derivatives with an indolin-2-one motif, which is significant in natural alkaloids. Such a method offers practical and strategic means for constructing dihydrochromeno[2,3-c]pyrrole-3,9-diones (R. Vydzhak et al., 2020).
Potential in Electronic Applications
- Similar dihydrochromeno[2,3-c]pyrrole derivatives have been studied for their linear photophysical and nonlinear optical properties. This research indicates potential applications in electronic and photonic devices, such as two-photon absorbing materials (E. G. Zadeh et al., 2015).
Use in Metallo-Supramolecular Polymers
- Compounds with a 1,4-diketopyrrolo[3,4-c]pyrrole structure, closely related to the molecule , have been used to synthesize metallo-supramolecular polymers. These polymers show unique absorption properties and low band gaps, indicating potential in optoelectronic applications (Xuegang Chen et al., 2014).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-4-29-16-8-6-15(7-9-16)20-19-21(27)17-11-13(2)5-10-18(17)30-22(19)23(28)26(20)24-25-14(3)12-31-24/h5-12,20H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIOKGZPCZVYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=CS4)C)OC5=C(C3=O)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.